3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

Lipophilicity Membrane permeability Lead optimization

3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 233272-42-9; molecular formula C₁₀H₁₀N₂O₃; MW 206.20 g/mol) is a bifunctionalized dihydroisoquinolinone bearing a C3-methyl substituent and a C7-nitro group on the bicyclic core. The dihydroisoquinolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in clinical-stage PARP inhibitors, WDR5 WIN-site antagonists, and PI3K kinase modulators.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 233272-42-9
Cat. No. B14147362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
CAS233272-42-9
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C10H10N2O3/c1-6-4-7-2-3-8(12(14)15)5-9(7)10(13)11-6/h2-3,5-6H,4H2,1H3,(H,11,13)
InChIKeyDKFALZDHVIWUNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 233272-42-9): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 233272-42-9; molecular formula C₁₀H₁₀N₂O₃; MW 206.20 g/mol) is a bifunctionalized dihydroisoquinolinone bearing a C3-methyl substituent and a C7-nitro group on the bicyclic core [1]. The dihydroisoquinolin-1-one scaffold is recognized as a privileged structure in medicinal chemistry, appearing in clinical-stage PARP inhibitors, WDR5 WIN-site antagonists, and PI3K kinase modulators [2]. This specific compound serves as both a reference-standard building block and a versatile synthetic intermediate whose substitution pattern—combining a hydrogen-bond donor (lactam NH), a strong electron-withdrawing group (NO₂), and a chiral center at C3—confers a distinct reactivity and physicochemical fingerprint that cannot be replicated by des-methyl, regioisomeric nitro, or carbonyl-relocated analogs .

Why 3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (233272-42-9) Cannot Be Interchanged with In-Class Analogs


Superficially similar nitro-dihydroisoquinolinones share the C₉–C₁₀N₂O₃ elemental composition, yet small regioisomeric or substituent variations produce measurable divergences in lipophilicity, hydrogen-bonding capacity, steric encumbrance at the catalytic or allosteric site, and metabolic susceptibility of the nitro group [1]. For instance, relocating the nitro group from the 7-position to the 8-position alters the molecular electrostatic potential surface and π-stacking geometry with aromatic binding-site residues [2]. Removing the C3-methyl group reduces LogP by approximately 0.4 units and eliminates the stereocenter, precluding enantioselective synthesis or chiral resolution steps required for asymmetric target engagement [1]. Shifting the carbonyl from position 1 to position 3 fundamentally changes the lactam hydrogen-bonding vector, disrupting key donor–acceptor interactions with the hinge region of kinase ATP-binding pockets [3]. The quantitative evidence below demonstrates why procurement specifications must lock the exact CAS number rather than allowing analog substitution.

Quantitative Differentiation Evidence: 3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 1.5 vs. 1.1 for the Des-Methyl Analog

The C3-methyl group on the target compound contributes +0.4 XLogP3 units relative to the des-methyl comparator 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 22245-96-1), consistent with the incremental lipophilicity expected from a methyl substituent on a saturated carbon [1]. This difference moves the compound closer to the optimal CNS drug-like LogP range (1.5–2.5) while remaining within Lipinski compliance. The higher LogP correlates with approximately 2.5-fold greater predicted octanol–water partitioning, potentially improving passive membrane permeability in cell-based assays [1].

Lipophilicity Membrane permeability Lead optimization

Molecular Complexity and Heavy Atom Count: Enhanced Scaffold Elaboration Potential vs. the Unsubstituted Core

The target compound possesses a 3D complexity score of 287 (PubChem) and contains 15 heavy atoms, compared with complexity 261 and 14 heavy atoms for the des-methyl-7-nitro analog (CAS 22245-96-1) [1]. The additional methyl group introduces a stereocenter at C3 (undefined stereocenter count = 1), which increases the fraction of sp³-hybridized carbons (Fsp³) from 0.11 to 0.20 [1]. Higher Fsp³ correlates with improved clinical success rates in small-molecule drug candidates, as it reduces aromatic ring count and enhances three-dimensionality [2].

Molecular complexity Fragment-based drug discovery SAR exploration

Vendor-Supplied Purity Specification: 98% (Bidepharm) with Batch-Specific QC Documentation

The target compound is commercially available at a standard purity of 98% from Bidepharm (Cat. No. BD02172123), with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the closest regioisomer 2-methyl-8-nitro-3,4-dihydroisoquinolin-1-one (CAS 878160-03-3) is offered at ≥97% purity from the same supplier , and the des-methyl analog 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 22245-96-1) is listed at ≥97% purity with a melting point of 225–230 °C by Aladdin Scientific . The 1% higher purity specification for the target compound, combined with multi-method analytical characterization, reduces the risk of impurity-driven false positives in downstream biological assays.

Chemical purity Quality control Reproducibility

GC-MS Reference Spectrum Availability in the Wiley Registry: Positive Identification Capability

The target compound has a curated GC-MS spectrum deposited in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: FL5rJndgjQU), providing a definitive reference for identity confirmation via gas chromatography–mass spectrometry [1]. The des-methyl analog 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 22245-96-1) also has Wiley Registry GC-MS and FTIR spectral entries (SpectraBase Compound ID: KzHG2H57bU4) [2]. However, the regioisomeric analog 2-methyl-7-nitro-1,2-dihydroisoquinolin-3(4H)-one (CAS 1199813-82-5) lacks comparable spectral database coverage in publicly accessible repositories, making unambiguous structural verification more labor-intensive for that analog [3].

Analytical characterization Mass spectrometry Compound verification

Dihydroisoquinolinone Core as a Privileged Scaffold in WDR5 and PARP Inhibitor Programs: Class-Level Positioning of the Nitro Group

The dihydroisoquinolin-1-one bicyclic core has been validated as a WDR5 WIN-site antagonist scaffold, with optimized derivatives achieving picomolar binding affinity (Kd) and selective anti-proliferative activity in MLL-fusion leukemia cell lines [1]. Concurrently, isoquinolinone derivatives have been extensively patented as PARP-1 inhibitors, with exemplified compounds bearing substituents at the 3- and 7-positions showing IC₅₀ values in the nanomolar range in cellular PARylation assays [2]. The target compound's 7-nitro group serves as a versatile synthetic handle: it can be reduced to a 7-amino group for further derivatization (e.g., amide coupling, sulfonamide formation), or retained as an electron-withdrawing group to modulate the lactam NH pKa and hydrogen-bond donor strength [3]. This dual functionality—pharmacophoric element and synthetic diversification point—distinguishes the 7-nitro substitution pattern from the 8-nitro regioisomer, where the nitro group is sterically and electronically decoupled from the lactam.

WDR5 inhibitor PARP inhibitor Dihydroisoquinolinone scaffold Epigenetics

Predicted Aqueous Solubility Trend: Class-Level Inference from LogP and Melting Point Data

The des-methyl analog 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (CAS 22245-96-1) has a calculated aqueous solubility of 0.83 g/L (approximately 4.3 mM) at 25 °C and a reported melting point of 225–230 °C . The target compound, with a higher XLogP3 (1.5 vs. 1.1) and higher molecular weight (206.20 vs. 192.17 g/mol), is predicted to have lower aqueous solubility, consistent with the general inverse relationship between LogP and solubility for neutral organic compounds [1]. While no experimentally measured solubility value for CAS 233272-42-9 was identified in the public domain, the +0.4 LogP increase suggests an estimated 1.5- to 2-fold decrease in aqueous solubility relative to the des-methyl analog. This property may be advantageous for applications requiring reduced aqueous hydrolysis rates or preferential partitioning into organic phases or lipid bilayers.

Aqueous solubility Biorelevant media Formulation

Optimal Application Scenarios for 3-Methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (233272-42-9)


Chiral Building Block for Enantioselective Dihydroisoquinolinone Library Synthesis

The undefined stereocenter at C3 (Fsp³ = 0.20) makes this compound an ideal starting material for chiral resolution or asymmetric synthesis campaigns targeting stereospecific WDR5 WIN-site or PARP-1 catalytic domain binders. The 7-nitro group can be reduced to a 7-amino handle for parallel amide or sulfonamide library construction, while the C3-methyl group introduces conformational constraint that can pre-organize the scaffold for target engagement [1]. This contrasts with the des-methyl analog (CAS 22245-96-1), which cannot be chirally diversified without additional synthetic steps [2].

Reference Standard for GC-MS Method Development and Compound Identity Verification

The availability of an authenticated GC-MS spectrum in the Wiley Registry (SpectraBase ID: FL5rJndgjQU) makes this compound suitable as a retention-time and mass-fragmentation reference standard for analytical method development in pharmaceutical QC laboratories [1]. The ≥98% purity specification with NMR/HPLC/GC batch documentation (Bidepharm) further supports its use as a calibration standard for quantifying related dihydroisoquinolinone impurities in drug substance batches .

Nitroarene Probe for Reductive Activation Studies in Hypoxic Tumor Models

The 7-nitro group, electronically conjugated to the lactam carbonyl through the aromatic ring, can undergo enzymatic nitroreduction under hypoxic conditions to generate a reactive 7-hydroxylamine or 7-amine intermediate [1]. The higher LogP (1.5 vs. 1.1 for the des-methyl analog) and increased molecular complexity theoretically favor intracellular accumulation and preferential retention in lipid-rich environments, making this compound a candidate scaffold for hypoxia-activated prodrug design [2]. Researchers should note that no direct hypoxia-selective cytotoxicity data exist for this specific compound, and this application scenario is based on class-level nitroarene chemistry principles .

Scaffold-Hopping Starting Point for Kinase and Epigenetic Target Inhibitor Discovery

The dihydroisoquinolin-1-one core has demonstrated high-affinity binding (picomolar Kd) to the WDR5 WIN site and nanomolar inhibition of PARP-1 catalytic activity in structurally optimized derivatives [1][2]. The target compound's 3-methyl-7-nitro substitution provides three points for vector-based diversification: C3 for chiral methyl elaboration, C7 for amine-based library synthesis post-reduction, and N2 for alkylation or acylation. This substitution pattern is distinct from the 2-methyl-7-nitro isomer (CAS 1199813-82-5), where the N2-methyl group blocks a key hydrogen-bond donor required for WIN-site engagement, and from the 8-nitro regioisomer (CAS 878160-03-3), where the nitro vector points away from the solvent-exposed region of the binding pocket .

Quote Request

Request a Quote for 3-methyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.